Home > Products > Screening Compounds P42100 > Nafamostat mesylate
Nafamostat mesylate - 82956-11-4

Nafamostat mesylate

Catalog Number: EVT-275920
CAS Number: 82956-11-4
Molecular Formula: C20H21N5O5S
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nafamostat mesylate is a synthetic compound classified as a serine protease inhibitor. [] It is known to exhibit a broad spectrum of inhibitory activity against various serine proteases. [] Nafamostat mesylate has been a subject of scientific research due to its potential in various fields, including biochemistry, pharmacology, and medicine.

Future Directions
  • Clinical Trials for COVID-19: While promising in vitro results have been reported, robust clinical trials are necessary to ascertain the efficacy and safety of nafamostat mesylate for treating COVID-19 in humans. [, ]

  • Drug Delivery Optimization: Exploring novel drug delivery systems for nafamostat mesylate, such as inhalable microparticles, could enhance its therapeutic potential by improving its bioavailability and targeting to specific organs, such as the lungs. []

  • Combination Therapies: Investigating the efficacy of nafamostat mesylate in combination with other antiviral or anticancer agents could lead to synergistic therapeutic effects. [, ]

  • Mechanism of Action Elucidation: Further research is needed to fully understand the molecular mechanisms underlying the various effects of nafamostat mesylate, particularly its neuroprotective and anti-cancer properties. [, ]

  • Safety Profile Assessment: While generally considered safe, continued monitoring and investigation are crucial to fully characterize the safety profile of nafamostat mesylate, particularly in the context of long-term use or specific patient populations. [, , , , ]

Source and Classification

Nafamostat mesylate is classified as a low-molecular-weight compound and a serine protease inhibitor. It is primarily derived from 4-guanidinobenzoic acid and 6-amidino-2-naphthol. The compound is recognized for its role in inhibiting serine proteases, which are enzymes that play significant roles in various physiological processes, including blood coagulation and inflammation .

Synthesis Analysis

The synthesis of nafamostat mesylate involves several key steps. A common method includes the reaction of 4-guanidinobenzoic acid with 6-amidino-2-naphthol in the presence of a suitable solvent and catalyst.

Detailed Synthesis Steps:

  1. Reagents: The primary reagents include 4-guanidinobenzoic acid and 6-amidino-2-naphthol.
  2. Catalyst: Hydrochloric acid in ethanol serves as the catalyst.
  3. Reaction Conditions: The reaction typically occurs at elevated temperatures (around 75°C) under controlled conditions to optimize yield and purity.
  4. Yield Improvement: Recent advancements have focused on shortening reaction times and improving yields through optimized reaction parameters .

For example, one reported method involves adding p-aminobenzoic acid to ethanol, followed by the dropwise addition of cyanamide under acidic conditions. The reaction is maintained at a specific temperature to ensure complete conversion to the desired product .

Molecular Structure Analysis

The molecular structure of nafamostat mesylate can be described as follows:

  • Chemical Formula: C19_{19}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight: Approximately 398.47 g/mol
  • Structural Features: The molecule contains a guanidine group, which is crucial for its activity as a protease inhibitor. The presence of both aliphatic amine groups enhances its solubility and bioavailability .

Crystallographic studies have revealed that nafamostat binds to the active site of serine proteases through non-covalent interactions, with specific amino acids within the enzyme's binding pocket playing critical roles in this interaction .

Chemical Reactions Analysis

Nafamostat mesylate participates in various chemical reactions primarily related to its function as a protease inhibitor. Key reactions include:

  1. Hydrolysis: Nafamostat can undergo hydrolysis to form 4-guanidinobenzoic acid, which may further interact with target proteins.
  2. Covalent Binding: Upon binding to serine proteases such as transmembrane protease serine 2 (TMPRSS2), nafamostat forms covalent bonds with specific serine residues within the enzyme's active site .
  3. Acylation Reaction: The acylation process is pivotal for its mechanism of action against viral entry by inhibiting host cell proteases that facilitate viral fusion .
Mechanism of Action

Nafamostat mesylate exerts its pharmacological effects primarily through the inhibition of serine proteases.

Mechanism Details:

  • Target Proteins: Nafamostat selectively inhibits TMPRSS2, an enzyme crucial for the activation of several viruses, including coronaviruses.
  • Binding Dynamics: The binding involves both non-covalent interactions and subsequent covalent modification of the enzyme's active site through acylation.
  • Functional Outcome: By inhibiting these enzymes, nafamostat effectively reduces viral entry into host cells and mitigates inflammatory responses associated with various diseases .
Physical and Chemical Properties Analysis

Nafamostat mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and various organic solvents, facilitating its use in pharmaceutical formulations.
  • Stability: The compound shows stability under acidic conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is typically around 100°C to 105°C .

These properties are essential for determining its formulation in clinical settings.

Applications

Nafamostat mesylate has diverse applications across various medical fields:

  1. Pancreatitis Treatment: It is utilized to prevent post-endoscopic retrograde cholangiopancreatography pancreatitis due to its ability to inhibit pancreatic enzymes .
  2. Viral Infections: Its role in inhibiting TMPRSS2 has made it a candidate for therapeutic interventions against viral infections such as COVID-19.
  3. Inflammatory Conditions: Nafamostat has shown promise in treating inflammatory bowel diseases by modulating protease activity associated with inflammation .
  4. Research Applications: Ongoing studies investigate nafamostat derivatives for enhanced efficacy against emerging viral pathogens.
Mechanisms of Action and Molecular Targets

Serine Protease Inhibition Dynamics

Nafamostat Mesylate functions as a broad-spectrum synthetic serine protease inhibitor, competitively binding to the catalytic sites of key coagulation and inflammatory proteases. Its low molecular weight (347.38 g/mol) and rapid hydrolysis (half-life: 5–8 minutes) enable precise temporal control over enzymatic cascades [1] [3].

Competitive Inhibition of Thrombin and Factor Xa

Nafamostat exerts potent anticoagulant effects through direct, reversible inhibition of thrombin (Factor IIa) and Factor Xa. It binds thrombin’s active site with a dissociation constant (Kᵢ) of 5.4–21.5 nM, blocking fibrinogen cleavage into fibrin and preventing clot formation [1] [4]. Simultaneously, it inhibits Factor Xa (Kᵢ: 0.55 μM), interrupting the prothrombinase complex and reducing thrombin generation [3] [7]. This dual inhibition preserves fibrinogen levels during extracorporeal circulation while minimizing systemic bleeding risks—a critical advantage in renal replacement therapy [1] [2].

Table 1: Inhibitory Potency of Nafamostat Against Key Coagulation Proteases

Target ProteaseInhibition Constant (Kᵢ)Biological Consequence
Thrombin5.4–21.5 nMPrevents fibrin formation
Factor Xa0.55 μMSuppresses thrombin generation
Factor XIIa2.1 nMInhibits contact activation pathway
Plasmin13.5 nMAttenuates fibrinolysis

Modulation of Kallikrein-Kinin and Complement Systems

Beyond coagulation, Nafamostat targets kallikrein (Kᵢ: 0.17 μM), a central enzyme in the contact system. By inhibiting kallikrein, it reduces bradykinin production, thereby limiting vasodilation, vascular leakage, and hypotension associated with inflammatory states [3] [6]. Complement system regulation occurs via inhibition of C1 esterase (Classical pathway) and C3 convertase (Alternative pathway), curtailing membrane attack complex (MAC) formation and endothelial injury [5] [7]. This dual modulation underpins its efficacy in attenuating disseminated intravascular coagulation (DIC) and acute respiratory distress syndrome (ARDS) [6].

Table 2: Anti-Inflammatory Targets of Nafamostat

Protease/SystemInhibition MechanismPathophysiological Impact
KallikreinCompetitive inhibitionReduces bradykinin-mediated edema
C1 esterasePrevents C4/C2 cleavageSuppresses classical complement pathway
C3 convertaseBinds to C3b componentBlocks alternative complement pathway
TryptaseSubstrate trappingMitigates viral hemorrhagic complications

Interaction with Transmembrane Protease Serine 2 in Viral Entry

Nafamostat potently inhibits Transmembrane Protease Serine 2 (TMPRSS2), a host cell surface protease essential for viral membrane fusion. It binds TMPRSS2’s catalytic domain with an exceptionally low half-maximal effective concentration (EC₅₀: 2–5 nM), outperforming analogues like camostat (EC₅₀: 10–100 nM) [3] [6]. This inhibition prevents proteolytic priming of the SARS-CoV-2 spike protein, blocking viral entry into angiotensin-converting enzyme 2 (ACE2)-expressing cells (e.g., alveolar type II pneumocytes) [4] [6]. Molecular dynamics simulations confirm Nafamostat forms stable acyl-enzyme intermediates with TMPRSS2, rendering the protease temporarily inactive [4].

Non-Proteolytic Pathways

Suppression of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling in Inflammatory and Oncogenic Contexts

Nafamostat disrupts Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) activation independently of protease inhibition. It impedes phosphorylation of Inhibitor of Kappa B Alpha (IκBα), preventing nuclear translocation of NF-κB p65 subunits [6] [8]. Consequently, it downregulates pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-Alpha (TNF-α)-induced Interleukin-6 (IL-6) and Interleukin-8 (IL-8) production by >60% in human endothelial cells [6] [9]. In oncogenic contexts, this suppression reduces matrix metalloproteinase-9 (MMP9) expression by >70%, inhibiting tumor invasion and peritoneal dissemination in pancreatic cancer models [8] [9]. The drug’s interference with Receptor-Interacting Serine/Threonine-Protein Kinase signaling further diminishes necroinflammation in pulmonary tissue [6].

Inhibition of Platelet Activation and Fibrinolysis Pathways

Nafamostat indirectly modulates platelet function by inhibiting thrombin-mediated Protease-Activated Receptor 1 (PAR1) activation. PAR1 blockade suppresses glycoprotein IIb/IIIa expression, reducing platelet aggregation by 40–65% [7] [9]. Concurrently, it attenuates fibrinolysis by inhibiting plasmin (Kᵢ: 13.5 nM) and tissue plasminogen activator, preserving fibrinogen levels during hemodialysis [1] [7]. This dual action maintains hemostatic balance—critical in extracorporeal membrane oxygenation (ECMO) where circuit thrombosis and bleeding coexist [2] [7]. Experimental data show Nafamostat reduces fibrinogen degradation products by 85% compared to heparin in continuous renal replacement therapy [1].

Properties

CAS Number

82956-11-4

Product Name

Nafamostat mesylate

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4)

InChI Key

ZESSXQLDESEKGC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate
FUT 175
FUT-175
nafamostat
nafamostat dihydrochloride
nafamostat mesilate
nafamostat mesylate
nafamstat mesilate

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.